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Cat. No.: B1468903
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Executive Summary

2-Chloronicotinic acid (2-CNA) is a foundational heterocyclic building block characterized by a
single electrophilic center at the C2 position. It is primarily used as a "head group” in the
synthesis of agrochemicals and anti-inflammatory drugs.

6-Chloro-2-ethoxynicotinic acid (6-C-2-ENA) is a bifunctional scaffold derived from 2,6-
dichloronicotinic acid. It features a "blocked" C2 position (via an ethoxy group) and a reactive
C6 chloride. This molecule is critical in modern medicinal chemistry (e.g., kinase and
methyltransferase inhibitors) where the C2-alkoxy group serves as a specific steric/electronic
determinant for protein binding, while the C6 position allows for distal chain extension.
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2-Chloronicotinic Acid (2- 6-Chloro-2-ethoxynicotinic

Feature .
CNA) Acid (6-C-2-ENA)
CAS Registry 2942-59-8 1343080-22-7
Molecular Formula
Primary Electrophile C2 (Highly activated) C6 (Moderately activated)
] o o Electron-rich (C2-OEt donor) /
Electronic Nature Electron-deficient Pyridine o
Deficient (C6-Cl)
Agrochemicals (Boscalid), Targeted Oncology (PRMT5

Primary Application o i
NSAIDs Inhibitors), Diabetes

Bifunctional Linker / Core

Synthetic Role N-Heterocyclization precursor
Scaffold

Structural & Electronic Analysis
2-Chloronicotinic Acid (2-CNA)

The reactivity of 2-CNA is dominated by the ortho-effect. The carboxylic acid at C3 exerts a
strong inductive ($ -

M
S_NAr$).

e LUMO Distribution: Concentrated at C2 and C4.[1]

e pKa: ~2.54 (Acidic due to electron-deficient ring).

6-Chloro-2-ethoxynicotinic Acid (6-C-2-ENA)

This molecule represents a "regio-differentiated” system. The C2 position is occupied by an
ethoxy group, which acts as a

-donor and

-donor.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://wuxibiology.com/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines-2/
https://www.benchchem.com/product/b1468903/docs?utm_src=pdf-body#technical-comparison-2-chloronicotinic-acid-vs-6-chloro-2-ethoxynicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1468903?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» C2-Ethoxy Effect: The oxygen lone pair donates electron density into the ring, slightly
deactivating the global system compared to 2-CNA. However, it provides essential H-bond
acceptor capability in drug binding pockets.

e C6-Chloro Reactivity: The C6 position remains electrophilic (para to the activating ring
nitrogen). While less reactive than the C2-Cl in 2-CNA, it is sufficiently active for metal-
catalyzed cross-couplings (Suzuki-Miyaura) or

with strong nucleophiles.

2-Chloronicotinic Acid 6-Chloro-2-ethoxynicotinic Acid
2-Chloronicotinic Acid 6-Chloro-2-ethoxynicotinic Acid
(High C2 Reactivity) (C2-Blocked, C6-Reactive)

Click to download full resolution via product page

Figure 1: Structural distinction. 2-CNA focuses reactivity at C2, while 6-C-2-ENA blocks C2 to
direct reactivity to C6.

Synthetic Pathways
Synthesis of 6-Chloro-2-ethoxynicotinic Acid

The synthesis of 6-C-2-ENA is a classic example of regioselective nucleophilic aromatic
substitution. The starting material is 2,6-dichloronicotinic acid.[2][3][4][5][6]

Mechanism: When 2,6-dichloronicotinic acid is treated with a nucleophile (like sodium
ethoxide), the substitution occurs preferentially at C2 rather than C6.

e Reasoning: The C2 position is ortho to the electron-withdrawing carboxylic acid group. The
inductive effect of the -COOH group makes the C2 carbon significantly more electropositive
than C6. Additionally, the carboxylate moiety can coordinate with the metal cation (

), directing the alkoxide nucleophile to the C2 position.
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Experimental Protocol: Regioselective Ethoxylation

e Reagents: 2,6-Dichloronicotinic acid (1.0 eq), Sodium Ethoxide (2.2 eq), Ethanol
(anhydrous).

o Conditions: Reflux, 4—6 hours.

Step-by-Step:

Dissolve 2,6-dichloronicotinic acid in anhydrous ethanol.
o Slowly add sodium ethoxide solution at

(exothermic).
e Heat the mixture to reflux (

). Monitor by HPLC for the disappearance of the starting material.

o Workup: Concentrate solvent. Dilute with water and acidify to pH 3—4 with 1N HCI. The
product, 6-chloro-2-ethoxynicotinic acid, precipitates as a white solid.

e Yield: Typically 85-92%. Regioselectivity >20:1 (C2 vs C6 substitution).

6-Chloro-2-ethoxynicotinic Acid
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Figure 2: Regioselective synthesis pathway. The carboxylic acid directs substitution to the C2
position.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1468903/docs?utm_src=pdf-body#technical-comparison-2-chloronicotinic-acid-vs-6-chloro-2-ethoxynicotinic-acid
https://www.benchchem.com/product/b1468903/docs?utm_src=pdf-body-img#technical-comparison-2-chloronicotinic-acid-vs-6-chloro-2-ethoxynicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1468903?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactivity Profiles & Applications
2-Chloronicotinic Acid: The "Head" Electrophile

e Primary Reaction:

displacement of C2-Cl by amines, phenols, or thiols.

o Key Application: Synthesis of fused ring systems (e.qg., pyrido[2,3-d]pyrimidines) or simple
coupling to anilines.

o Example:Niflumic Acid (anti-inflammatory) is synthesized by condensing 2-CNA with 3-
trifluoromethylaniline.

6-Chloro-2-ethoxynicotinic Acid: The "Linker" Scaffold

e Primary Reaction: The C3-COOH is often converted to an amide first. The C6-Cl is then
used for Suzuki-Miyaura coupling or a second, more forcing

reaction.

o Key Application:PRMTS5 Inhibitors (Oncology).
o Inthese complex drugs, the pyridine ring acts as a central core.

o The C2-ethoxy group locks the conformation of the inhibitor within the enzyme pocket via
steric clash or hydrophobic interaction.

o The C3-amide connects to a specific binding motif (e.g., amino-bicyclic rings).

o The C6-position is often substituted with a solubilizing group or a second aromatic ring to
extend into the solvent channel.

Comparative Reactivity Table
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Reaction Type

2-Chloronicotinic Acid

6-Chloro-2-ethoxynicotinic
Acid

(Amine)

Extremely Fast (Room Temp).

C2 is highly activated.

Slow/Moderate (Requires
Heat/Base). C6 is less

activated.

Suzuki Coupling

Possible at C2, but

usually competes.

Excellent at C6. Standard Pd-

catalyzed conditions apply.

Standard. C2-OEt is stable to

Esterification Standard (MeOH/H2S04). )
acid.
o Forms 1,8-naphthyridines Less prone to cyclization due
Cyclization )
easily. to C2 blockage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1468903?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1468903?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

